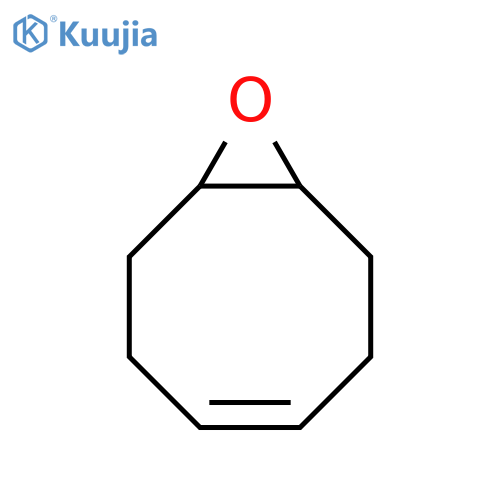Cas no 637-90-1 (1,2-Epoxy-5-cyclooctene)

1,2-Epoxy-5-cyclooctene structure
商品名:1,2-Epoxy-5-cyclooctene
1,2-Epoxy-5-cyclooctene 化学的及び物理的性質
名前と識別子
-
- 9-Oxabicyclo[6.1.0]non-4-ene
- 1,2-Epoxy-5-cyclooctene
- 1,2-Epoxy-5-cyclooctene,GC
- 1,5-cyclooctadiene epoxide
- 1,5-cyclooctadiene monoepoxide
- cis-1,2-epoxy-5-cyclooctene
- Cycloocta-1,5-diene epoxide
- meso-cycloocta-1,5-diene oxide
- CS-0141933
- 5,6-Epoxy-1-cyclooctene
- (Z)-9-oxabicyclo[6.1.0]non-4-ene
- 1225194-65-9
- EN300-111399
- 9-Oxabicyclo(6.1.0)non-4-ene
- BS-23462
- EX-A8843
- NSC-61254
- MFCD00086420
- 9-Oxabicyclo[6.1.0]non-4-ene, (1R,8S)-rel-
- NSC 61254
- (4Z)-9-oxabicyclo[6.1.0]non-4-ene
- AKOS005166820
- NSC61254
- EINECS 211-308-1
- SCHEMBL821057
- SCHEMBL1299536
- 5,6-Epoxy-cis-cyclooctene
- J-640010
- 9-Oxabicyclo[6.1.0]non-4-ene, 95%
- J-800010
- 637-90-1
- 1,5-cyclooctadiene oxide
-
- MDL: MFCD00086420
- インチ: InChI=1S/C8H12O/c1-2-4-6-8-7(9-8)5-3-1/h1-2,7-8H,3-6H2
- InChIKey: YWFPXWMSGJXUFS-UPHRSURJSA-N
- ほほえんだ: C1=CCCC2C(CC1)O2
計算された属性
- せいみつぶんしりょう: 124.08900
- どういたいしつりょう: 124.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 115
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.5
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 色と性状: 無色透明液体
- 密度みつど: 1.013 g/mL at 25 °C(lit.)
- ふってん: 195 °C(lit.)
- フラッシュポイント: 華氏温度:158°f
摂氏度:70°c - 屈折率: n20/D 1.495(lit.)
- PSA: 12.53000
- LogP: 1.88400
- ようかいせい: 未確定
1,2-Epoxy-5-cyclooctene セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:

- セキュリティ用語:S26;S37/39
- リスク用語:R36/37/38
1,2-Epoxy-5-cyclooctene 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1,2-Epoxy-5-cyclooctene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E592360-500mg |
1,2-Epoxy-5-cyclooctene |
637-90-1 | 500mg |
$ 70.00 | 2022-06-02 | ||
| Enamine | EN300-111399-0.5g |
9-oxabicyclo[6.1.0]non-4-ene |
637-90-1 | 95% | 0.5g |
$81.0 | 2023-10-27 | |
| Enamine | EN300-111399-0.25g |
9-oxabicyclo[6.1.0]non-4-ene |
637-90-1 | 95% | 0.25g |
$78.0 | 2023-10-27 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD53438-1g |
1,2-Epoxy-5-cyclooctene |
637-90-1 | 97% | 1g |
¥186.0 | 2024-04-18 | |
| Chemenu | CM343986-5g |
1,2-Epoxy-5-cyclooctene |
637-90-1 | 95%+ | 5g |
$*** | 2023-05-30 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X21725-1g |
1,2-Epoxy-5-cyclooctene |
637-90-1 | 97% | 1g |
¥197.0 | 2024-07-18 | |
| eNovation Chemicals LLC | D964372-5g |
9-Oxabicyclo[6.1.0]non-4-ene |
637-90-1 | 97% | 5g |
$160 | 2024-06-07 | |
| 1PlusChem | 1P003O2A-250mg |
9-Oxabicyclo[6.1.0]non-4-ene |
637-90-1 | 97% | 250mg |
$21.00 | 2025-02-20 | |
| Enamine | EN300-111399-10g |
9-oxabicyclo[6.1.0]non-4-ene |
637-90-1 | 95% | 10g |
$488.0 | 2023-10-27 | |
| Enamine | EN300-111399-1g |
9-oxabicyclo[6.1.0]non-4-ene |
637-90-1 | 95% | 1g |
$85.0 | 2023-10-27 |
1,2-Epoxy-5-cyclooctene 関連文献
-
Jia Tang,Wenjun Dong,Ge Wang,Yuze Yao,Leiming Cai,Yi Liu,Xuan Zhao,Jingqi Xu,Li Tan RSC Adv. 2014 4 42977
-
S. Wang,C. Bruneau,J.-L. Renaud,S. Gaillard,C. Fischmeister Dalton Trans. 2019 48 11599
-
3. Synthesis of cyclic ethers via bromine assisted epoxide ring expansionStephen G. Davies,Mario E. C. Polywka,Susan E. Thomas J. Chem. Soc. Perkin Trans. 1 1986 1277
-
Jingjing Wang,Mu Yang,Wenjun Dong,Zhaokui Jin,Jia Tang,Shuang Fan,Yunfeng Lu,Ge Wang Catal. Sci. Technol. 2016 6 161
-
Hang Shen,Yunzheng Cao,Miaojiang Lv,Qinxin Sheng,Zhengbiao Zhang Chem. Commun. 2022 58 4813
637-90-1 (1,2-Epoxy-5-cyclooctene) 関連製品
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 624-75-9(Iodoacetonitrile)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:637-90-1)1,2-Epoxy-5-cyclooctene

清らかである:99%
はかる:25g
価格 ($):498